molecular formula C40H54N4O10S B1261495 Qualaquin

Qualaquin

Cat. No.: B1261495
M. Wt: 782.9 g/mol
InChI Key: ZHNFLHYOFXQIOW-LPYZJUEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinine sulfate dihydrate is a hydrate. It contains a quinine sulfate.

Scientific Research Applications

FDA Surveillance and Adverse Hematologic Outcomes

Qualaquin (quinine) is primarily approved for treating malaria. Its use trends and associations with adverse hematologic outcomes were examined by the FDA using Medicare data. This study focused on usage patterns and the implications of these patterns on patients' health (Houstoun et al., 2014).

Effects on Seminiferous Tubules in Rats

Research explored the effects of quinine, the active ingredient in this compound, on the seminiferous tubules of rats. This study aimed to understand the impact of short-term quinine administration on testicular health and spermatogenesis (Osinubi et al., 2004).

Ethical Review of Off-label Drug Use

In the context of the COVID-19 pandemic, the ethical review of off-label drugs like chloroquine, closely related to quinine, was a significant focus. This research emphasized the importance of ethical standards in the off-label use of drugs during health emergencies (Li et al., 2022).

Qualitative and Quantitative Research Paradigms

Although not directly related to this compound, studies like Newman's (1999) emphasize the importance of combining qualitative and quantitative research methodologies in medical research. Such methodologies can provide comprehensive insights into drug applications and impacts (Newman, 1999).

Properties

Molecular Formula

C40H54N4O10S

Molecular Weight

782.9 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydron;sulfate;dihydrate

InChI

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19-,20+;;;/m00.../s1

InChI Key

ZHNFLHYOFXQIOW-LPYZJUEESA-N

Isomeric SMILES

[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.[O-]S(=O)(=O)[O-]

Canonical SMILES

[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.[O-]S(=O)(=O)[O-]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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